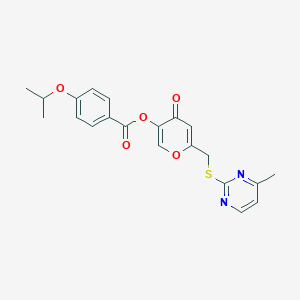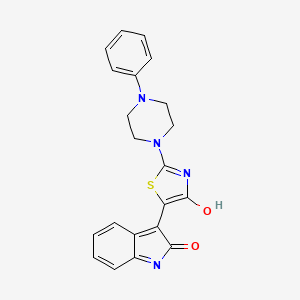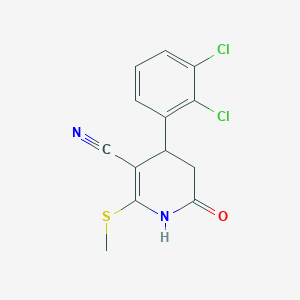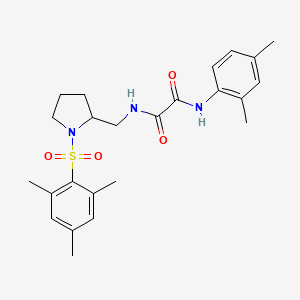![molecular formula C23H20ClF6N3O B2718282 4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate CAS No. 477762-26-8](/img/structure/B2718282.png)
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate is a useful research compound. Its molecular formula is C23H20ClF6N3O and its molecular weight is 503.87. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The pyrazole derivative has been utilized in organic synthesis, showcasing its complexation properties and synergistic effects in extraction processes. For instance, Atanassova et al. (2014) explored the complexation abilities of a pyrazolone derivative in chloroform, demonstrating improved complexation ability compared to other derivatives. This study highlighted its application in the mixed ligand chelate extractions of trivalent lanthanoids, providing insights into the synergistic enhancement and separation factors between metals (Atanassova, M., Kurteva, V., Lubenov, L., & Billard, I., 2014).
Structural Characterization and Theoretical Studies
Research has also been conducted on the structural characterization and theoretical studies of related pyrazole derivatives. Cuenú et al. (2018) synthesized and characterized a Schiff base derived from a tert-Butyl pyrazolyl compound, employing techniques such as FT-IR, MS, NMR, and X-ray diffraction. The study provided valuable information on molecular geometry, vibrational frequencies, and chemical shifts, contributing to the understanding of the compound's structural and electronic properties (Cuenú, F., Londoño-Salazar, J. E., Torres, J. E., Abonía, R., & D’vries, R., 2018).
Materials Science Applications
In materials science, the fluorinated polyimides synthesized from diamine monomers, including those with tert-butyl groups, have shown promising properties. Yang et al. (2006) reported the synthesis of organosoluble and light-colored fluorinated polyimides, demonstrating their solubility, thermal stability, and electrical properties. This research underlines the potential of such compounds in developing advanced materials with specific optical and electronic characteristics (Yang, C.-P., Su, Y.-Y., & Chiang, H., 2006).
Small Molecule Fixation
The bifunctional frustrated Lewis pair derived from pyrazolylborane, including derivatives with tert-butyl groups, has been utilized in the fixation of small molecules. Theuergarten et al. (2012) demonstrated the fixation of carbon dioxide and related small molecules, leading to the formation of zwitterionic, bicyclic boraheterocycles. This study contributes to the field of green chemistry by offering a method for carbon dioxide utilization and conversion into valuable products (Theuergarten, E., Schlösser, J., Schlüns, D., Freytag, M., Daniliuc, C., Jones, P., & Tamm, M., 2012).
properties
IUPAC Name |
(4-tert-butylphenyl) 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF6N3O/c1-21(2,3)13-8-10-16(11-9-13)34-20(17-18(23(28,29)30)32-33(4)19(17)24)31-15-7-5-6-14(12-15)22(25,26)27/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVZCUKMNATCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=NC2=CC=CC(=C2)C(F)(F)F)C3=C(N(N=C3C(F)(F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)
![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)

![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)
![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)


![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)
